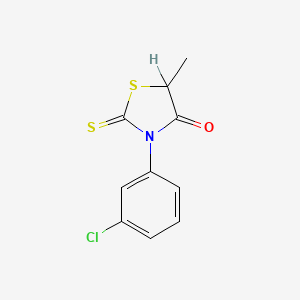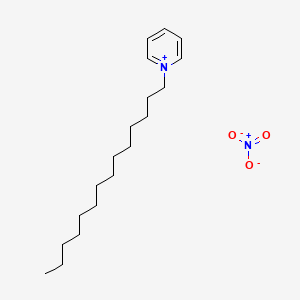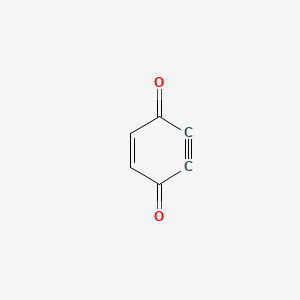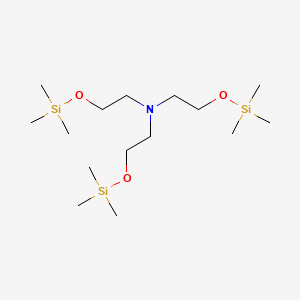
Nitrilotris(ethyleneoxy)tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is a complex organosilicon compound with the molecular formula C15H39NO3Si3 This compound is characterized by the presence of three trimethylsilane groups attached to a central nitrogen atom through ethyleneoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrilotris(ethyleneoxy)tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of Nitrilotris(ethyleneoxy)tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrilotris(ethyleneoxy)tris(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Applications De Recherche Scientifique
Nitrilotris(ethyleneoxy)tris(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biomaterials.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Nitrilotris(ethyleneoxy)tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The trimethylsilane groups can interact with various functional groups in target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)amine: This compound has a similar structure but lacks the ethyleneoxy linkages.
Triethanolamine, 3TMS derivative: Another related compound with different functional groups attached to the nitrogen atom.
Uniqueness
Nitrilotris(ethyleneoxy)tris(trimethylsilane) is unique due to the presence of ethyleneoxy linkages, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with target molecules are required.
Propriétés
Numéro CAS |
20836-42-4 |
|---|---|
Formule moléculaire |
C15H39NO3Si3 |
Poids moléculaire |
365.73 g/mol |
Nom IUPAC |
2-trimethylsilyloxy-N,N-bis(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C15H39NO3Si3/c1-20(2,3)17-13-10-16(11-14-18-21(4,5)6)12-15-19-22(7,8)9/h10-15H2,1-9H3 |
Clé InChI |
HENDLKHWFJNWGE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCCN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


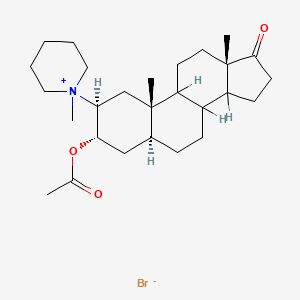

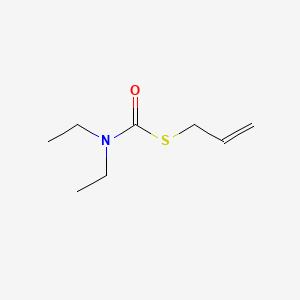
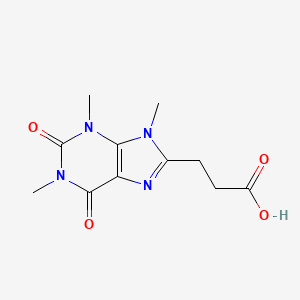
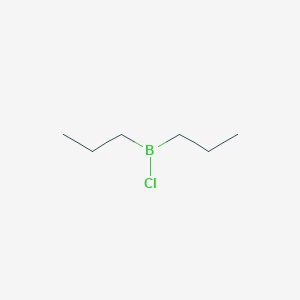

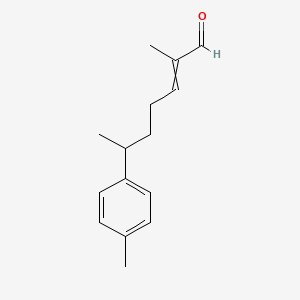

![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

